molecular formula C12H15ClN2 B7947536 (R)-4-(Piperidin-2-yl)benzonitrile hydrochloride

(R)-4-(Piperidin-2-yl)benzonitrile hydrochloride

Cat. No.: B7947536
M. Wt: 222.71 g/mol
InChI Key: QIDPZPGMUFNASZ-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-(Piperidin-2-yl)benzonitrile hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. It is known for its unique structure, which includes a piperidine ring attached to a benzonitrile group. This compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Piperidin-2-yl)benzonitrile hydrochloride typically involves the reaction of 4-chlorobenzonitrile with ®-2-piperidinol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of ®-4-(Piperidin-2-yl)benzonitrile hydrochloride may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

®-4-(Piperidin-2-yl)benzonitrile hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .

Scientific Research Applications

®-4-(Piperidin-2-yl)benzonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-(Piperidin-2-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(Piperidin-2-yl)pyridine
  • 2-(Piperidin-2-yl)benzonitrile
  • 4-(Piperidin-2-yl)benzonitrile

Uniqueness

®-4-(Piperidin-2-yl)benzonitrile hydrochloride stands out due to its specific structural configuration, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required .

Properties

IUPAC Name

4-[(2R)-piperidin-2-yl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12;/h4-7,12,14H,1-3,8H2;1H/t12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDPZPGMUFNASZ-UTONKHPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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